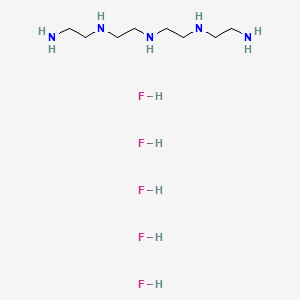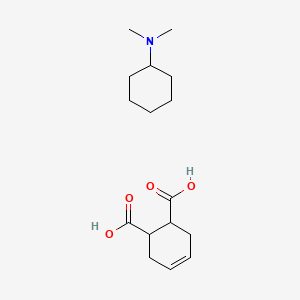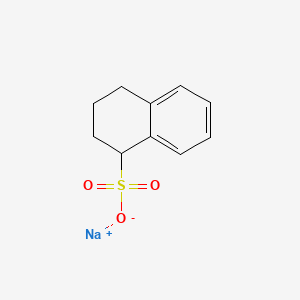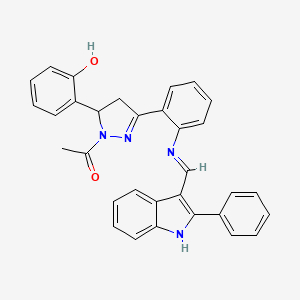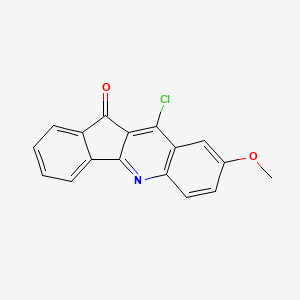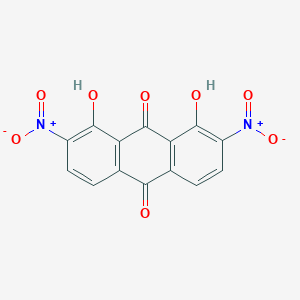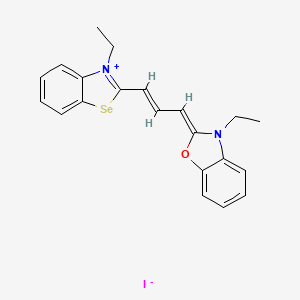
4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate is a complex organic compound with a unique structure that includes an imidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate typically involves multiple steps. The initial step often includes the formation of the imidazolium core, followed by the introduction of the undecyl and dodecyl groups through alkylation reactions. The final step involves the methylation of the sulphate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazolium compounds.
Scientific Research Applications
4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate has several scientific research applications:
Chemistry: It can be used as a catalyst or reagent in organic synthesis, facilitating various chemical transformations.
Biology: The compound may have potential as an antimicrobial agent, given its unique structure and functional groups.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It can be used in the formulation of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism by which 4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular membranes. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolium-based ionic liquids and surfactants. These compounds share structural similarities but may differ in their alkyl chain lengths, functional groups, and overall properties.
Uniqueness
What sets 4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate apart is its specific combination of functional groups and alkyl chains, which confer unique properties such as enhanced solubility, stability, and reactivity. This makes it particularly valuable for specialized applications in research and industry.
Properties
CAS No. |
94022-74-9 |
|---|---|
Molecular Formula |
C30H61N3O5S |
Molecular Weight |
575.9 g/mol |
IUPAC Name |
methyl sulfate;N-[2-(1-methyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]dodecanamide |
InChI |
InChI=1S/C29H57N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-28-30-24-26-32(28,3)27-25-31-29(33)23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-27H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
GKFRSXOYLDHCGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


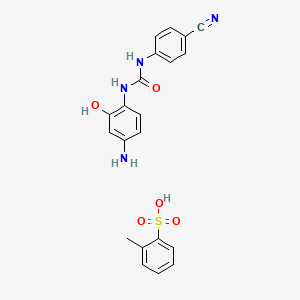
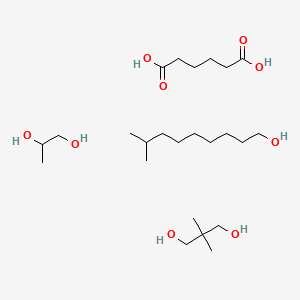
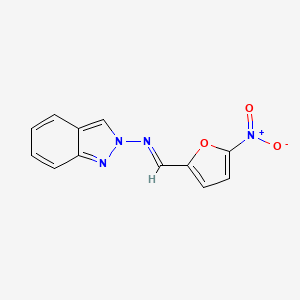
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
